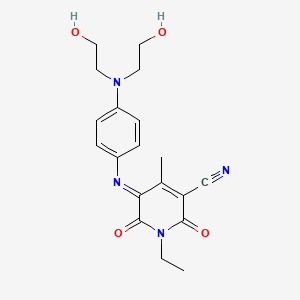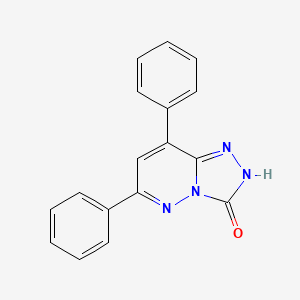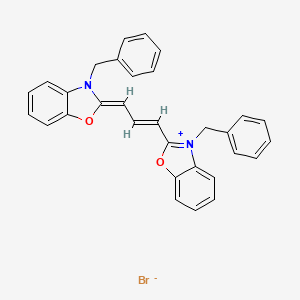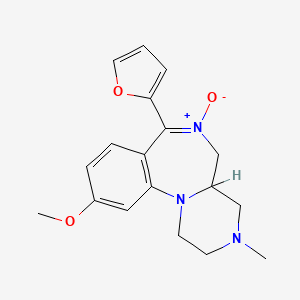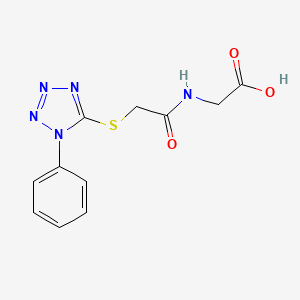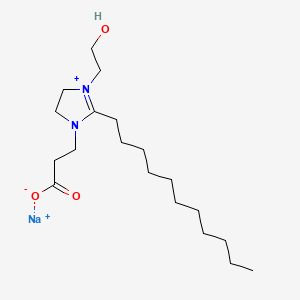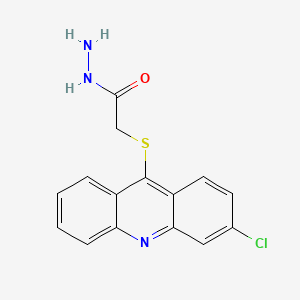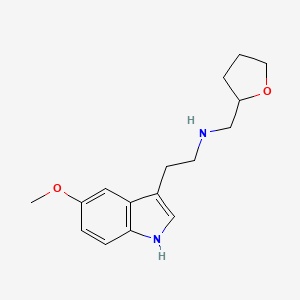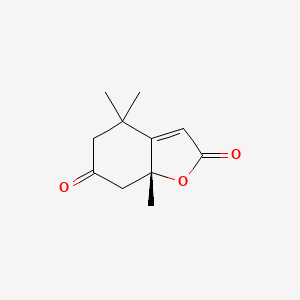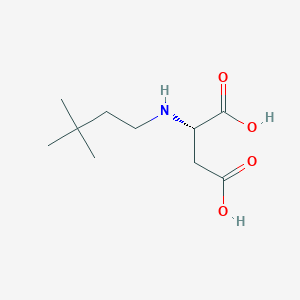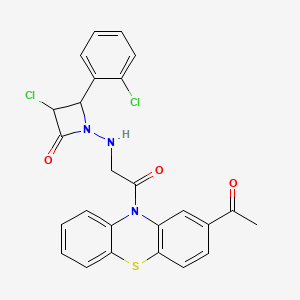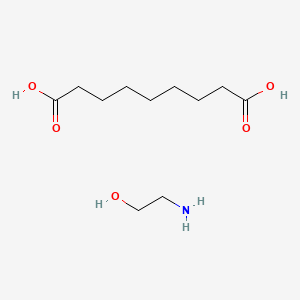
Einecs 282-177-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of azelaic acid, 2-aminoethanol complex involves the reaction of azelaic acid with 2-aminoethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired complex. The process may involve heating the reactants in a suitable solvent and maintaining the reaction mixture at a specific temperature for a certain period .
Industrial Production Methods
Industrial production of azelaic acid, 2-aminoethanol complex follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The production process is optimized to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Azelaic acid, 2-aminoethanol complex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The complex can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of azelaic acid, 2-aminoethanol complex include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of azelaic acid, 2-aminoethanol complex depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Azelaic acid, 2-aminoethanol complex has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Azelaic acid, 2-aminoethanol complex is investigated for its therapeutic properties and potential use in treating various medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of azelaic acid, 2-aminoethanol complex involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to azelaic acid, 2-aminoethanol complex include:
Azelaic acid: A dicarboxylic acid with various applications in medicine and industry.
2-Aminoethanol: An organic compound used in the production of surfactants and other chemicals.
Uniqueness
Azelaic acid, 2-aminoethanol complex is unique due to its specific combination of azelaic acid and 2-aminoethanol, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where the individual components alone may not be as effective .
Properties
CAS No. |
91672-03-6 |
|---|---|
Molecular Formula |
C11H23NO5 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-aminoethanol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C2H7NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);4H,1-3H2 |
InChI Key |
GJSOOBSPTVBJGX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O.C(CO)N |
Related CAS |
94108-49-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid](/img/structure/B12702899.png)
